molecular formula C16H15ClN2O4 B5598784 N-(4-chloro-3-nitrophenyl)-2-(2-ethylphenoxy)acetamide

N-(4-chloro-3-nitrophenyl)-2-(2-ethylphenoxy)acetamide

Cat. No.: B5598784
M. Wt: 334.75 g/mol
InChI Key: FJQVYXLDYMGHQF-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-2-(2-ethylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-nitrophenyl group and an ethylphenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-2-(2-ethylphenoxy)acetamide typically involves the following steps:

    Nitration: The starting material, 4-chloroaniline, undergoes nitration to form 4-chloro-3-nitroaniline.

    Acylation: The 4-chloro-3-nitroaniline is then acylated with 2-(2-ethylphenoxy)acetyl chloride in the presence of a base such as pyridine or triethylamine to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-2-(2-ethylphenoxy)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), and bases (sodium hydroxide).

Major Products Formed

    Reduction: N-(4-amino-3-nitrophenyl)-2-(2-ethylphenoxy)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-2-(2-ethylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-(2-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and ethylphenoxy groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

N-(4-chloro-3-nitrophenyl)-2-(2-ethylphenoxy)acetamide can be compared with other similar compounds, such as:

    N-(4-chloro-3-nitrophenyl)-2-(2-methylphenoxy)acetamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(4-chloro-3-nitrophenyl)-2-(2-phenoxy)acetamide: Lacks the ethyl group, which may affect its chemical and biological properties.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-(2-ethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-2-11-5-3-4-6-15(11)23-10-16(20)18-12-7-8-13(17)14(9-12)19(21)22/h3-9H,2,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQVYXLDYMGHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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